molecular formula C8H14O5 B128871 Diethyl 2-hydroxy-2-methylmalonate CAS No. 58567-05-8

Diethyl 2-hydroxy-2-methylmalonate

Cat. No.: B128871
CAS No.: 58567-05-8
M. Wt: 190.19 g/mol
InChI Key: OWMISHFPOIGEQE-UHFFFAOYSA-N
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Description

Diethyl 2-hydroxy-2-methylmalonate is an organic compound with the molecular formula C8H14O5. It is a derivative of malonic acid and is characterized by the presence of two ethyl ester groups and a hydroxyl group attached to the central carbon atom. This compound is widely used in organic synthesis due to its versatility and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl 2-hydroxy-2-methylmalonate can be synthesized through the alkylation of diethyl malonate with methyl iodide in the presence of a base such as sodium ethoxide. The reaction proceeds via the formation of an enolate intermediate, which then undergoes nucleophilic substitution to yield the desired product .

Industrial Production Methods: On an industrial scale, the synthesis of this compound typically involves the same alkylation process but is optimized for larger quantities. The reaction conditions are carefully controlled to ensure high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Diethyl 2-hydroxy-2-methylmalonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Bases: Sodium ethoxide, potassium tert-butoxide

    Acids: Hydrochloric acid, sulfuric acid

    Solvents: Ethanol, methanol, dichloromethane

Major Products Formed:

    Alkylation: Substituted malonates

    Hydrolysis: Malonic acid derivatives

    Decarboxylation: Substituted acetic acids

Mechanism of Action

The mechanism of action of diethyl 2-hydroxy-2-methylmalonate involves its ability to form enolate intermediates, which can participate in various nucleophilic substitution reactions. The enolate formation is facilitated by the presence of the hydroxyl group, which increases the acidity of the alpha hydrogen atoms. This allows the compound to act as a versatile nucleophile in organic synthesis.

Comparison with Similar Compounds

Uniqueness: Diethyl 2-hydroxy-2-methylmalonate is unique due to the presence of both ester and hydroxyl functional groups, which confer distinct reactivity and versatility in organic synthesis. Its ability to form stable enolate intermediates makes it particularly valuable for the synthesis of complex molecules.

Properties

IUPAC Name

diethyl 2-(hydroxymethyl)propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O5/c1-3-12-7(10)6(5-9)8(11)13-4-2/h6,9H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWMISHFPOIGEQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CO)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80974119
Record name Diethyl (hydroxymethyl)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80974119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58567-05-8
Record name Diethyl hydroxymethylmalonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058567058
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diethyl (hydroxymethyl)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80974119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diethyl 2-hydroxy-2-methylmalonate
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Diethyl 2-hydroxy-2-methylmalonate
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Diethyl 2-hydroxy-2-methylmalonate
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Diethyl 2-hydroxy-2-methylmalonate
Reactant of Route 5
Diethyl 2-hydroxy-2-methylmalonate
Reactant of Route 6
Diethyl 2-hydroxy-2-methylmalonate

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